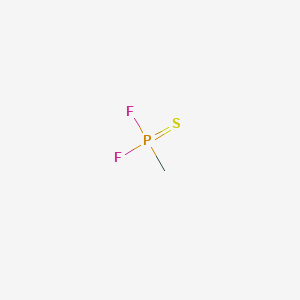
Methylphosphonothiodifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphonothiodifluoride is a chemical compound with the molecular formula CH₃PSF₂. It is known for its use as a precursor in the synthesis of nerve agents, particularly in the production of sarin and soman. This compound is highly reactive and toxic, making it a substance of interest in both chemical warfare and scientific research.
Vorbereitungsmethoden
Methylphosphonothiodifluoride can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction conditions typically require a controlled environment to handle the highly corrosive and toxic nature of the reagents and products .
Analyse Chemischer Reaktionen
Methylphosphonothiodifluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen fluoride and methylphosphonic acid.
Oxidation: Can be oxidized to form different phosphorus-containing compounds.
Substitution: Reacts with nucleophiles to replace the fluorine atoms with other groups.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methylphosphonothiodifluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its effects on biological systems, particularly its role as a nerve agent precursor.
Medicine: Research into antidotes and treatments for exposure to nerve agents.
Industry: Utilized in the production of chemical weapons and in the study of chemical warfare agents.
Wirkmechanismus
The mechanism of action of methylphosphonothiodifluoride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in severe neurological effects .
Vergleich Mit ähnlichen Verbindungen
Methylphosphonothiodifluoride is similar to other organophosphorus compounds such as:
Methylphosphonyl difluoride: Another precursor for nerve agents like sarin.
Diisopropyl fluorophosphate: Used in research as a model compound for studying nerve agents.
Ethylphosphonothioic difluoride: Similar in structure and reactivity.
What sets this compound apart is its specific use in the synthesis of certain nerve agents and its unique reactivity profile .
Eigenschaften
CAS-Nummer |
753-72-0 |
|---|---|
Molekularformel |
CH3F2PS |
Molekulargewicht |
116.07 g/mol |
IUPAC-Name |
difluoro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3F2PS/c1-4(2,3)5/h1H3 |
InChI-Schlüssel |
AAMOGWIDQKYZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=S)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




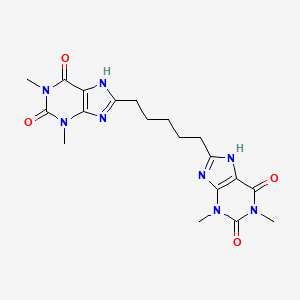
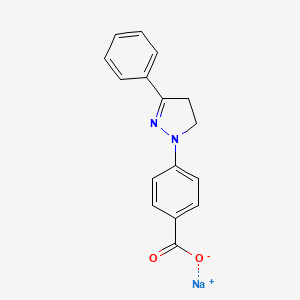


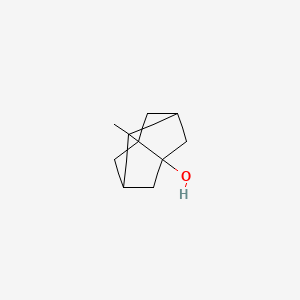

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
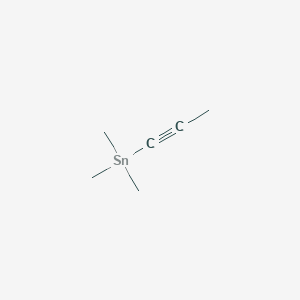

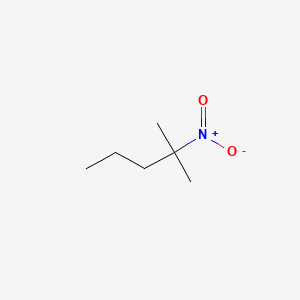
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
